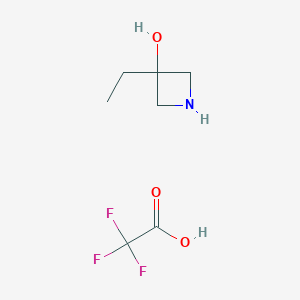

3-Ethylazetidin-3-ol; trifluoroacetic acid

Description

Significance of Four-Membered Azetidine (B1206935) Heterocycles in Contemporary Organic Synthesis

Azetidines, as saturated four-membered azaheterocycles, are crucial structural units in a variety of biologically active compounds, including amino acids, alkaloids, and both natural and synthetic pharmaceuticals. magtech.com.cn Their significance stems from their unique conformational constraints and the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This ring strain makes them more stable and easier to handle than the highly reactive three-membered aziridines, yet reactive enough to participate in unique chemical transformations not observed in their larger five- and six-membered ring counterparts, such as pyrrolidines and piperidines. rsc.orgrsc.org

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in several approved drugs. rsc.orgchemrxiv.org Its incorporation into a molecule can impart desirable physicochemical properties, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets due to its rigid three-dimensional structure. nih.gov Consequently, the development of novel synthetic methodologies to access diversely functionalized azetidines is an active and important area of research. rsc.org

Table 1: Examples of Azetidine-Containing Bioactive Molecules

| Compound Name | Therapeutic Area |

| Azelnidipine | Antihypertensive |

| Cobimetinib | Anticancer |

| Ximelagatran | Anticoagulant |

The Azetidinol Motif: Synthetic Challenges and Research Opportunities

The presence of a hydroxyl group on the azetidine ring, creating an azetidinol, introduces both functionality and synthetic complexity. The 3-azetidinol scaffold, in particular, is a valuable building block in drug discovery. nih.gov However, the synthesis of these structures, especially those with additional substitution at the 3-position like 3-Ethylazetidin-3-ol (B3307948), presents notable challenges.

One of the primary synthetic hurdles is the construction of the strained four-membered ring itself. magtech.com.cn Common methods include intramolecular cyclization of γ-amino alcohols or their derivatives, ring expansion of aziridines, and [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction. magtech.com.cnresearchgate.net Introducing a tertiary alcohol at the 3-position often requires the use of an N-protected azetidin-3-one (B1332698) as a key intermediate. The addition of an organometallic reagent, such as an ethyl Grignard reagent (ethylmagnesium bromide), to this ketone would yield the desired 3-ethyl-3-hydroxyazetidine structure.

Figure 1. General synthetic approach to 3-alkyl-3-azetidinols via addition of an organometallic reagent to an N-protected azetidin-3-one.

Figure 1. General synthetic approach to 3-alkyl-3-azetidinols via addition of an organometallic reagent to an N-protected azetidin-3-one.

Subsequent deprotection of the nitrogen atom is then necessary to yield the final azetidinol. This deprotection step must be carefully chosen to avoid cleavage of the strained azetidine ring. These synthetic challenges also represent significant research opportunities. There is a continuous need for more efficient, stereoselective, and scalable methods to produce highly substituted azetidinols. nih.gov The development of novel catalytic systems and the exploration of new reaction pathways are key areas of focus.

Overview of Trifluoroacetic Acid as a Strategic Reagent and Catalyst in Azetidine Chemistry

Trifluoroacetic acid (TFA) is a strong organic acid with a pKa of 0.52, making it a versatile and widely used reagent in organic synthesis. wikipedia.org In the context of azetidine chemistry, and specifically for a compound like 3-Ethylazetidin-3-ol trifluoroacetate (B77799), TFA plays a dual role.

Firstly, TFA is a standard reagent for the cleavage of acid-labile nitrogen protecting groups, most notably the tert-butoxycarbonyl (Boc) group. wikipedia.org The Boc group is frequently used to protect the nitrogen atom of the azetidine ring during synthesis due to its stability under a wide range of reaction conditions. The final step in the synthesis of 3-Ethylazetidin-3-ol, after the formation of the tertiary alcohol, would likely involve the removal of such a protecting group. Treatment with TFA efficiently cleaves the Boc group to reveal the free secondary amine of the azetidine ring.

Secondly, as a strong acid, trifluoroacetic acid readily protonates the basic nitrogen of the azetidine ring to form a stable salt, in this case, the trifluoroacetate salt. ambiopharm.com This salt formation is often advantageous for several reasons:

Improved Stability and Handling: The resulting salt is typically a crystalline solid, which is often more stable and easier to handle and purify than the corresponding free base, which may be an oil or a volatile liquid.

Enhanced Solubility: The salt form can alter the solubility profile of the compound, often making it more soluble in polar solvents.

Purification: The use of TFA is common in reversed-phase high-performance liquid chromatography (HPLC) for the purification of amines and peptides. The final product is often isolated as its TFA salt. ambiopharm.com

The formation of the trifluoroacetate salt is a straightforward acid-base reaction where the lone pair of electrons on the azetidine nitrogen accepts a proton from trifluoroacetic acid.

Figure 2. Deprotection and salt formation of an N-Boc protected 3-ethylazetidin-3-ol using trifluoroacetic acid.

Figure 2. Deprotection and salt formation of an N-Boc protected 3-ethylazetidin-3-ol using trifluoroacetic acid.

Properties

IUPAC Name |

3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLZKRTSIMOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Ethylazetidin 3 Ol and Substituted Azetidines

Influence of Ring Strain on Azetidine (B1206935) Reactivity

The reactivity of azetidines is fundamentally governed by the considerable strain inherent in the four-membered ring structure. This strain energy, which is significantly higher than that of larger, more stable rings like pyrrolidine (B122466), dictates the thermodynamic and kinetic landscape of its chemical behavior.

Thermodynamic and Kinetic Implications of Four-Membered Ring Strain

The azetidine ring possesses a significant amount of strain energy, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net This ring strain is a consequence of bond angle distortion from the ideal tetrahedral angle of 109.5°, leading to increased potential energy within the molecule.

From a thermodynamic perspective, reactions that lead to the opening of the azetidine ring are generally favored as they release this stored strain energy, resulting in a more stable, lower-energy acyclic product. This inherent instability makes the azetidine ring susceptible to cleavage under various conditions. Kinetically, the strained bonds are more easily broken, lowering the activation energy for reactions involving ring-opening. However, the azetidine ring is notably more stable than the three-membered aziridine (B145994) ring, which allows for its isolation and handling while still providing unique reactivity that can be triggered under appropriate conditions. rsc.orgresearchgate.net The balance between stability and reactivity is a key feature of azetidine chemistry.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

| Piperidine (B6355638) | 6 | ~0 |

Directed σ-Bond Cleavage in Azetidine Derivatization

The strain within the azetidine ring provides a highly attractive pathway for functionalization through the cleavage of the σ-N–C bond. rsc.org This "strain-release" strategy allows for the regioselective introduction of substituents and the synthesis of complex acyclic amines. The cleavage of the C-N σ-bond is the driving force for many reactions involving azetidines. For instance, a transition-metal-free single-electron transfer reaction has been developed for the C-N σ bond cleavage of N-acylazetidines. mdpi.com This reaction is highly chemoselective for azetidinyl amides, as less strained cyclic amides like those derived from pyrrolidine and piperidine are stable under the same reaction conditions. mdpi.com This highlights how the large ring strain is the crucial driving force for the C-N σ bond cleavage process. mdpi.com

This principle of strain-release functionalization is a powerful tool in synthetic chemistry. acs.orgnih.gov For example, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates through strain-release. rsc.org This approach can be extended to single-pot strategies for further N-arylation, demonstrating the synthetic utility of directed σ-bond cleavage. rsc.org

Transformations of the Hydroxyl Group in 3-Ethylazetidin-3-ol (B3307948)

The presence of a hydroxyl group at the 3-position of the azetidine ring, as in 3-ethylazetidin-3-ol, offers a versatile handle for further chemical modification. This functional group can undergo a variety of transformations, including nucleophilic derivatizations and selective oxidation reactions.

Nucleophilic Derivatizations at the 3-Position

The hydroxyl group in 3-hydroxyazetidines can be transformed into a good leaving group, such as a tosylate, allowing for subsequent nucleophilic substitution reactions. This provides a route to a wide range of 3-substituted azetidines. A notable transformation is the Ritter-initiated cascade rearrangement of 3-hydroxyazetidines. durham.ac.uknih.gov In this reaction, the tertiary benzylic alcohol is treated with an acid in the presence of a nitrile. The reaction proceeds through a Ritter-type mechanism where the intermediate amide's carbonyl group attacks and opens the azetidine ring, driven by the release of ring strain. durham.ac.uk This cascade sequence results in the formation of highly substituted 2-oxazolines in high yields. durham.ac.uknih.gov

| 3-Hydroxyazetidine Substrate | Nitrile | Product (2-Oxazoline) | Isolated Yield (%) |

|---|---|---|---|

| N-Tosyl-3-phenyl-3-hydroxyazetidine | Acetonitrile | Corresponding 2-methyl-2-oxazoline | 90 |

| N-Tosyl-3-phenyl-3-hydroxyazetidine | Benzonitrile | Corresponding 2-phenyl-2-oxazoline | 85 |

| N-Tosyl-3-(4-chlorophenyl)-3-hydroxyazetidine | Acetonitrile | Corresponding 2-methyl-2-oxazoline | 88 |

Selective Oxidation Reactions of the Azetidinol Moiety

The tertiary alcohol of the 3-azetidinol moiety can be selectively oxidized to the corresponding ketone, an azetidin-3-one (B1332698). These azetidin-3-ones are versatile synthetic intermediates for the preparation of other functionalized azetidines. nih.gov A practical and flexible synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, reactive α-oxo gold carbenes are generated as intermediates via intermolecular alkyne oxidation, which then undergo intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The use of various oxidizing agents can be employed for this transformation, and the choice of oxidant can be crucial for achieving high selectivity and yield.

Ring-Opening Reactions of Azetidines as Synthetic Tools

The strain-driven ring-opening of azetidines is a powerful and frequently utilized strategy in organic synthesis for the construction of complex acyclic and larger heterocyclic molecules. rsc.org These reactions can be initiated by a variety of reagents and conditions, including nucleophiles, Lewis acids, and photochemical methods.

Nucleophilic ring-opening is a major class of these reactions. Azetidines, being relatively stable, often require activation by a Lewis acid or conversion to their quaternary ammonium (B1175870) salts to undergo ring-opening. researchgate.net The regioselectivity of the nucleophilic attack is influenced by the electronic and steric nature of the substituents on the azetidine ring. For example, a Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidine-3-ol with phenolic oxygen as the nucleophile has been reported. researchgate.net

Photochemical methods also provide a sustainable entry to highly strained azetidinols, which can then undergo ring-opening. beilstein-journals.orgresearchgate.net For instance, 3-phenylazetidinols, formed through a Norrish-Yang cyclization, readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This "build and release" approach, which combines photochemical cyclization with a strain-release ring-opening, is a promising strategy for the synthesis of complex molecules. beilstein-journals.orgresearchgate.net

| Azetidine Derivative | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 1-Benzhydrylazetidine-3-ol | Aryl alcohols, Lewis acid | γ-Amino ethers | researchgate.net |

| Photogenerated 3-phenylazetidinols | Electron-deficient ketones | Aminodioxolanes | beilstein-journals.orgresearchgate.net |

| N-Acylazetidines | Sodium dispersions/15-crown-5 | γ-Amino amides | mdpi.com |

| 3-Substituted azetidines | Alkyl/acyl halides, chiral squaramide catalyst | Enantioenriched γ-haloamines | acs.org |

Acid-Promoted Ring Opening Strategies

The cleavage of the azetidine ring can be effectively promoted by acids, including both Brønsted and Lewis acids. In the case of 3-ethylazetidin-3-ol trifluoroacetic acid, the acidic environment is intrinsic to the salt form. The acid-promoted ring-opening typically proceeds through the activation of the azetidine ring, making it more susceptible to cleavage.

One primary mechanism involves the protonation of the ring nitrogen (if not already protonated in a salt form) or the hydroxyl group. Protonation of the 3-hydroxyl group in 3-ethylazetidin-3-ol would convert it into a good leaving group (water), facilitating the formation of a tertiary carbocation at the C3 position. This intermediate can then be trapped by a nucleophile or undergo rearrangement.

Alternatively, Lewis acids can coordinate to the nitrogen or oxygen atom, enhancing the electrophilicity of the ring carbons and promoting cleavage. Lanthanoid (III) trifluoromethanesulfonates, for instance, have been shown to be excellent catalysts for the regioselective ring-opening of strained heterocycles like epoxides, a principle that extends to azetidines. nih.govfrontiersin.org Lewis acid-mediated ring-opening of 1-benzhydrylazetidin-3-ol (B14779) with phenolic nucleophiles has been demonstrated as a viable strategy for synthesizing complex molecules. researchgate.net The strain energy of the four-membered ring is a key driving force for these functionalization reactions, allowing for the formation of 1,3-amino ethers and other valuable structures. rsc.orgbeilstein-journals.org

The general strategy for acid-promoted ring opening can be summarized as follows:

Activation: Protonation or Lewis acid coordination to a heteroatom (N or O).

Cleavage: Heterolytic cleavage of a C-N or C-C bond, driven by ring strain release. This often results in the formation of a carbocationic intermediate.

Functionalization: Trapping of the intermediate by a nucleophile present in the reaction medium.

Nucleophile-Induced Ring Opening and Subsequent Functionalization

The inherent strain of the azetidine ring also makes it a target for direct nucleophilic attack, leading to ring-opening and the formation of functionalized linear amines. nih.gov For this reaction to occur efficiently, the nitrogen atom is typically activated by quaternization, forming a more reactive azetidinium salt. The trifluoroacetic acid salt of 3-ethylazetidin-3-ol involves a protonated, positively charged nitrogen, creating an azetidinium-like species that is primed for nucleophilic attack.

The regioselectivity of the nucleophilic attack is a critical aspect of these transformations. The attack can occur at either the C2 or C4 position, leading to the cleavage of one of the C-N bonds. The outcome is influenced by steric and electronic factors of the substituents on the azetidine ring. nih.gov In most cases, the ring-opening proceeds in a stereoselective and regioselective manner via an SN2 mechanism. researchgate.netnih.gov

A wide range of nucleophiles can be employed for this purpose, including halides, oxygen nucleophiles (like alcohols and phenols), and sulfur nucleophiles. beilstein-journals.orgresearchgate.net For example, the reaction of azetidinium ions with fluoride (B91410) ions has been used to synthesize 3-fluoropropyl moieties, which are of interest in radiopharmaceutical chemistry. researchgate.net The attack of a nucleophile on the α-carbon of the azetidinium ring results in a stable, functionalized γ-amino compound.

The table below illustrates various nucleophiles used in the ring-opening of activated azetidines and the resulting products.

| Nucleophile | Activating Group | Azetidine Substrate Example | Product Type |

| Phenolic Oxygen | Lewis Acid (e.g., AlCl₃) | 1-Benzhydrylazetidin-3-ol | γ-Amino Ether |

| Halide (e.g., F⁻, Cl⁻) | Alkylation (Quaternization) | 2-Arylazetidinium Salt | γ-Haloamine |

| Alcohols | Lewis Acid (e.g., BF₃·OEt₂) | 2-Aryl-N-tosylazetidine | γ-Amino Ether |

| Thiols | Base or Acid Catalysis | General Azetidinium Ion | γ-Aminothioether |

| Boronic Acids | Acid Catalysis | Photogenerated 3-Phenylazetidinols | γ-Aminoboronate Ester |

Reactivity of Azetine Intermediates in Azetidine Synthesis

Azetines, the unsaturated analogues of azetidines containing one double bond, are highly reactive intermediates that serve as valuable building blocks in the synthesis of complex, functionalized azetidines. nih.gov There are two main types of azetines: 1-azetines, which feature a C=N double bond (an imine), and 2-azetines, which contain a C=C double bond. researchgate.net

The heightened reactivity of azetines stems from a combination of ring strain and the presence of a reactive π-bond. nih.gov This makes them susceptible to a variety of addition reactions that would be difficult to achieve with their saturated azetidine counterparts. These reactions allow for the introduction of diverse functional groups onto the four-membered ring, leading to a wide range of substituted azetidines. nih.gov

1-Azetines: The imine functionality in 1-azetines is the primary site of reactivity. They can undergo addition reactions where a nucleophile attacks the C2 carbon, followed by protonation of the nitrogen. Acid-facilitated additions are common, where protonation of the imine nitrogen activates the ring towards nucleophilic attack. nih.gov

2-Azetines: The alkene subunit in 2-azetines is prone to addition reactions. This can include radical additions, acid-facilitated additions, and cycloadditions. nih.gov The strain of the double bond within the four-membered ring makes it more reactive than a typical acyclic alkene.

The generation of azetines is often achieved through methods like [3+1] cycloadditions or the elimination of a leaving group from a pre-existing azetidine ring. researchgate.netresearchgate.net Once formed, these reactive intermediates can be trapped in situ to produce highly substituted azetidine products that would be challenging to access through other synthetic routes. nih.gov

The table below summarizes key reaction types involving azetine intermediates for the synthesis of functionalized azetidines.

| Azetine Type | Reaction Class | Reagent/Condition | Resulting Azetidine |

| 1-Azetine | Imine Addition | Nucleophile (e.g., H₂O, ROH) + Acid | 2-Substituted Azetidine |

| 2-Azetine | Radical Addition | Radical Initiator + H-donor | Substituted Azetidine |

| 2-Azetine | Acid-Facilitated Addition | Nucleophile (e.g., H₂O, ROH) + Acid | 3-Substituted Azetidine |

| 1-Azetine | [2+2] Cycloaddition | Alkene/Alkyne | Fused Bicyclic Azetidine |

| 2-Azetine | Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Saturated Azetidine |

Stereochemical Control and Stereoselectivity in 3 Ethylazetidin 3 Ol Synthesis and Transformations

Fundamental Principles of Stereochemical Induction in Azetidine (B1206935) Ring Construction

The construction of the azetidine ring with control over its stereochemistry is a fundamental challenge in organic synthesis. The inherent ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol, influences the reactivity and conformational preferences of the molecule, which in turn impacts stereochemical outcomes. rsc.org Several strategies have been developed to induce stereoselectivity during the formation of the azetidine core.

One common approach involves intramolecular cyclization reactions, such as the S\N2 reaction of a γ-amino halide or sulfonate. frontiersin.org The stereochemistry of the starting material, which often originates from the chiral pool (e.g., amino acids), can be transferred to the product. For instance, the cyclization of a chiral γ-amino alcohol derivative can proceed with a predictable stereochemical outcome.

Another powerful method is the [2+2] cycloaddition, particularly the aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene. researchgate.netresearchgate.net The stereoselectivity of this reaction is influenced by the geometry of the reactants and the approach of the alkene to the excited-state imine. Recent advances have utilized visible light and photocatalysts to promote these reactions, offering milder conditions and improved control. rsc.org

Metal-catalyzed reactions have also emerged as a versatile tool for stereoselective azetidine synthesis. For example, palladium-catalyzed intramolecular C-H amination can construct the azetidine ring with high stereocontrol. rsc.org The stereochemical outcome is often dictated by the chiral ligand coordinated to the metal center.

The principles of stereochemical induction are rooted in the energetic differences between the transition states leading to different stereoisomers. Factors such as steric hindrance, electronic effects, and the conformational biases of the reactants and intermediates all play a crucial role in determining which stereochemical pathway is favored.

Enantioselective Synthesis of Chiral Azetidinols

The synthesis of enantiomerically pure or enriched 3-ethylazetidin-3-ol (B3307948) is a key objective for its use in medicinal chemistry and as a chiral building block. Two main strategies are employed: the use of chiral catalysts to induce asymmetry in achiral starting materials and diastereoselective approaches that utilize a chiral auxiliary or a pre-existing stereocenter to control the formation of new stereocenters.

Chiral catalysts have revolutionized asymmetric synthesis, and their application to azetidine formation has been an active area of research. birmingham.ac.uk Both metal-based catalysts and organocatalysts have been successfully employed to synthesize chiral azetidines with high enantioselectivity. researchgate.net

Chiral Metal Catalysts: Transition metal complexes featuring chiral ligands are effective for a variety of transformations leading to chiral azetidines. For instance, copper(I) complexes with chiral bisphosphine ligands have been used in the enantioselective [3+1] cycloaddition of imido-sulfur ylides with metallo-enolcarbenes to produce chiral azetines, which can be subsequently reduced to chiral azetidines. nih.govresearcher.life The chiral environment created by the ligand directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Chiral Organocatalysts: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, for example, have been utilized in the desymmetrization of meso-N-acyl-azetidines, where a prochiral starting material is converted into a chiral product. nih.gov The catalyst activates the azetidine and the nucleophile through hydrogen bonding, and the chiral backbone of the catalyst dictates the stereochemical outcome. Chiral amines derived from amino acids have also been used as organocatalysts in reactions such as the enantioselective α-chlorination of aldehydes, which can be a key step in the synthesis of chiral azetidine precursors. nih.gov

A summary of representative chiral catalysts and their applications in azetidine synthesis is presented in the table below.

| Catalyst Type | Chiral Ligand/Motif | Reaction Type | Product | Enantiomeric Excess (ee) |

| Copper(I) | Chiral sabox | [3+1] Cycloaddition | Chiral azetine-2-carboxylates | High |

| Chiral Phosphoric Acid | BINOL-derived | Desymmetrization of meso-azetidines | Chiral functionalized azetidines | Up to 96% |

| Organocatalyst | Proline derivative | α-chlorination of aldehydes | Chiral α-chloro aldehydes | 88-94% |

| Magnesium | In situ generated chiral complex | [2+2] Cycloaddition | Chiral azetidines | Up to 96:4 er |

Diastereoselective synthesis relies on the influence of an existing stereocenter to control the formation of a new one. This can be achieved by using a chiral starting material or by attaching a chiral auxiliary to the substrate.

Chiral Pool Synthesis: The use of readily available chiral molecules, such as amino acids or terpenes, as starting materials is a common strategy. For example, a chiral amino acid can be converted into a γ-amino alcohol, which can then be cyclized to form a chiral azetidine with a defined stereochemistry. The stereocenter from the amino acid directs the stereochemical outcome of the cyclization.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemistry of a reaction. After the desired stereocenter has been created, the auxiliary can be removed. For instance, chiral tert-butanesulfinamides can be condensed with aldehydes to form sulfinimines. The addition of an organometallic reagent to the sulfinimine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting product can then be cyclized to form a chiral azetidine. acs.org

The following table provides examples of diastereoselective methods for synthesizing chiral azetidine precursors.

| Strategy | Chiral Source | Key Transformation | Diastereomeric Ratio (dr) |

| Chiral Pool | (R)-phenylglycinol | Cyclization of a cyano azetidine precursor | >95:5 |

| Chiral Auxiliary | Chiral tert-butanesulfinamide | Organometallic addition to a sulfinimine | High |

| Substrate Control | Silyl-substituted homoallenic sulfamates | Rearrangement of methyleneaziridines | >19:1 |

Retention and Inversion of Configuration During Azetidine Transformations

Once a chiral azetidine, such as a precursor to 3-ethylazetidin-3-ol, has been synthesized, it may undergo further transformations. It is crucial to understand whether these reactions proceed with retention or inversion of configuration at the stereogenic centers.

Retention of configuration occurs when the relative spatial arrangement of the groups attached to a chiral center remains the same during a chemical reaction. vedantu.com In contrast, inversion of configuration involves the flipping of this arrangement, akin to a mirror image. vedantu.comneetchennai.com

The stereochemical outcome of a reaction at a stereocenter on the azetidine ring is largely dependent on the reaction mechanism.

S\N2 Reactions: Nucleophilic substitution reactions that proceed through an S\N2 mechanism typically result in an inversion of configuration . youtube.com This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). For example, the displacement of a leaving group at the C3 position of an azetidine by a nucleophile would likely lead to an inversion of the stereochemistry at that carbon.

S\N1 Reactions: Reactions that proceed via an S\N1 mechanism involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retention and inversion of configuration . neetchennai.com This often results in racemization or partial racemization.

Ring-Opening and Ring-Expansion Reactions: The strained nature of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions. The stereochemical course of these transformations can be complex. For example, the thermal isomerization of 2-(iodomethyl)azetidine derivatives to 3-iodopyrrolidines has been shown to proceed with complete stereocontrol, suggesting a concerted mechanism or the involvement of a stereochemically defined intermediate. researchgate.netrsc.org

The table below summarizes the expected stereochemical outcomes for different reaction types involving chiral azetidines.

| Reaction Type | Mechanism | Expected Stereochemical Outcome |

| Nucleophilic Substitution | S\N2 | Inversion of configuration |

| Nucleophilic Substitution | S\N1 | Racemization (mixture of retention and inversion) |

| Ring Expansion | Concerted or via stereodefined intermediate | Stereospecific (retention or inversion depending on the specific mechanism) |

| Reactions not involving the stereocenter | N/A | Retention of configuration |

Advanced Techniques for Stereochemical Assignment and Purity Determination

The unambiguous determination of the absolute and relative stereochemistry of 3-ethylazetidin-3-ol and its derivatives is essential. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the spatial proximity of different protons in the molecule, which can help to assign the relative configuration of substituents on the azetidine ring. researchgate.net Coupling constants between protons on the ring can also provide information about their dihedral angles and thus their relative stereochemistry. adelaide.edu.au

X-ray Crystallography: X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of all atoms.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for determining the enantiomeric purity (enantiomeric excess) of a chiral compound. nih.gov The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers. This results in the separation of the enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is characteristic of a particular enantiomer and can be used to determine the absolute configuration by comparing it to the spectra of known compounds or to theoretical calculations.

The following table outlines the primary applications of these techniques in the stereochemical analysis of azetidines.

| Technique | Application | Information Obtained |

| NMR Spectroscopy | Determination of relative stereochemistry | Spatial proximity of atoms, dihedral angles |

| X-ray Crystallography | Determination of absolute stereochemistry | Three-dimensional molecular structure |

| Chiral HPLC | Determination of enantiomeric purity | Enantiomeric excess (ee) |

| Circular Dichroism Spectroscopy | Determination of absolute configuration | Chiroptical properties |

Design and Synthesis of Advanced Azetidine Derivatives and Analogs of 3 Ethylazetidin 3 Ol

Rational Design of Azetidine (B1206935) Scaffolds for Structure-Reactivity Relationship (SRR) Studies

The rational design of azetidine scaffolds is fundamental to understanding and predicting their chemical behavior, forming the basis of Structure-Reactivity Relationship (SRR) studies. A primary goal is the creation of diverse molecular collections that are "pre-optimized" with desirable physicochemical properties for specific applications, such as targeting the central nervous system (CNS). nih.gov The design process often begins with a core azetidine system, which is then strategically modified to explore a wide range of chemical space.

Key aspects of the rational design of azetidine scaffolds include:

Manipulation of Core Systems: Synthesis often starts from versatile precursors like N-allyl amino diols, which can be converted into densely functionalized azetidine cores on a multi-gram scale. nih.gov These core systems are designed with specific functional groups, such as nitriles or protected amines, that serve as handles for subsequent diversification.

Controlling Physicochemical Properties: Computational approaches are used to build virtual libraries from a designed scaffold. Properties such as molecular weight (MW), topological polar surface area (TPSA), calculated lipophilicity (cLogP), and distribution coefficient (cLogD) are analyzed in silico to guide the selection of building blocks that are most likely to yield compounds with desired characteristics, such as CNS penetration. researchgate.net

Strain-Driven Reactivity: The inherent ring strain of the azetidine ring is a key design element. rsc.org Advanced strategies, sometimes termed a "build and release" approach, leverage this strain. For example, photochemical methods like the Norrish-Yang cyclization can be used to construct highly strained azetidinol intermediates from simple precursors. nih.gov These intermediates are designed for subsequent strain-releasing functionalization steps, enabling the synthesis of complex molecular architectures that would be difficult to access through traditional methods. nih.gov

Stereochemical Control: The design of chiral azetidines is crucial, as stereochemistry profoundly impacts biological activity and molecular conformation. Strategies include metal-catalyzed asymmetric reductions to create enantioenriched azetidine-based amino acids, which can then be incorporated into larger molecules like peptides. acs.org

By systematically altering substituents and stereocenters on the azetidine scaffold, researchers can conduct detailed SRR studies to correlate specific structural features with changes in chemical reactivity, stability, and biological function.

Strategies for N-Functionalization of the Azetidine Ring

The nitrogen atom of the azetidine ring is a primary site for modification, providing a straightforward method for introducing molecular diversity and modulating the properties of the scaffold. A variety of strategies have been developed for N-functionalization, ranging from the installation of simple protecting groups to the attachment of complex molecular tags for biological studies.

Late-stage functionalization is a particularly powerful strategy, allowing for the diversification of complex molecules at a final step. This can be achieved through the chemoselective deprotection of an orthogonal protecting group on the azetidine nitrogen, followed by substitution. researchgate.net For instance, N-Boc or N-Cbz protected azetidines can be selectively deprotected and then functionalized via reactions such as acylation or sulfonylation. researchgate.netuni-muenchen.de

A notable advanced strategy involves a "click-based" approach for late-stage modification. In this method, a 2-propynyl carbamate functional group is installed on the azetidine nitrogen. This "clickable" handle is stable throughout a multi-step synthesis and can later be used for derivatization via a copper-catalyzed azide-alkyne cycloaddition reaction. researchgate.net This enables the efficient attachment of various moieties, such as fluorescent dyes or biotin tags, for use in imaging or affinity studies. researchgate.net Other N-functionalization methods include Buchwald-Hartwig couplings or SNAr reactions for N-arylation. uni-muenchen.de

| N-Functionalization Strategy | Description | Example Reaction Type | Reference |

|---|---|---|---|

| Deprotection/Substitution | Removal of a protecting group (e.g., Boc, Cbz) followed by reaction with an electrophile. | Acylation, Sulfonylation, Alkylation | researchgate.netuni-muenchen.de |

| Click-Based Approach | Installation of a bioorthogonal handle (e.g., alkyne) for late-stage modification. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | researchgate.net |

| N-Arylation | Formation of a bond between the azetidine nitrogen and an aromatic ring. | Buchwald-Hartwig Coupling, SNAr | uni-muenchen.de |

Remote Functionalization of the Azetidine Core: Impact on Reactivity and Molecular Architecture

While N-functionalization is a common strategy, modifying the carbon backbone of the azetidine ring—known as remote functionalization—offers a powerful means to alter the scaffold's three-dimensional structure and intrinsic reactivity. Such modifications can introduce new stereocenters and functional groups, profoundly influencing the molecule's interaction with biological targets.

Several advanced methods have been developed for the remote functionalization of the azetidine core:

Directed C-H Functionalization: The azetidine ring itself can act as a directing group for C-H functionalization on appended moieties. For example, the nitrogen atom of a 2-arylazetidine can coordinate to organometallic reagents, directing regioselective lithiation at the ortho positions of the aryl ring. nih.gov This allows for the precise and predictable introduction of various substituents onto the aromatic ring, a feat that would be challenging with other methods. nih.gov

Functionalization via α-Lithiation: The protons on the carbon atoms adjacent to the ring nitrogen can be selectively removed through α-lithiation, followed by trapping the resulting organometallic intermediate with an electrophile. uni-muenchen.de This strategy is effective for creating substituted azetidines. The formation of azetidine-borane complexes has been shown to promote regioselective lithiation at the benzylic position by an electrostatic complex-induced proximity effect. nih.gov

Strain-Release Functionalization: The inherent strain of the azetidine ring can be harnessed to drive reactions. For instance, azabicyclo[1.1.0]butanes, which are highly strained precursors, can undergo strain-release homologation reactions with nucleophiles to form functionalized azetidines. rsc.org Similarly, palladium(II)-catalyzed intramolecular C(sp³)–H amination provides a route to functionalized azetidines through the formation of a new C-N bond, creating the four-membered ring. rsc.org

These remote functionalization techniques are critical for creating novel molecular architectures and for fine-tuning the steric and electronic properties of the azetidine core.

| Functionalization Position | Methodology | Impact on Molecular Properties | Reference |

|---|---|---|---|

| C2 (α to Nitrogen) | α-Lithiation/electrophile trapping; Azetidine-borane complex directed lithiation | Introduces substitution adjacent to the heteroatom, affecting ring conformation and basicity. | uni-muenchen.denih.gov |

| C3 | C-H activation strategies; Ring-closing metathesis on precursors | Creates substitution patterns that project into different vectors of 3D space. | nih.govacs.org |

| Appended Aryl Group | ortho-Directed lithiation using the azetidine N as a directing group | Allows for regioselective substitution on peripheral aromatic rings. | nih.gov |

Library Synthesis Approaches for Azetidine-Based Compounds

To explore the potential of azetidine scaffolds in fields like drug discovery, it is often necessary to synthesize large, diverse collections of related compounds, known as chemical libraries. Library synthesis relies on robust and high-throughput chemical methods to generate hundreds or thousands of distinct molecules from a common core structure.

A key strategy for library production is the diversification of a densely functionalized azetidine ring system to access a variety of fused, bridged, and spirocyclic ring systems. researchgate.net The process typically involves a multi-step sequence where a central azetidine scaffold, bearing multiple points for modification, is treated with a large panel of chemical building blocks.

For example, a solid-phase synthesis approach was used to generate a 1976-membered library of spirocyclic azetidines. nih.gov The synthesis began with a spirocyclic scaffold containing two distinct amine functionalities. This core was then subjected to a series of reactions using a master list of reagents, including sulfonyl chlorides, isocyanates, acids, and aldehydes, at different positions to create a large and diverse library of final compounds. nih.gov

| Scaffold Position | Reaction Type | Number of Building Blocks |

|---|---|---|

| R1 (e.g., Nosyl Amine) | Sulfonylation, Acylation, etc. | Combinatorial pairing to yield over 9,000 virtual products per scaffold |

| R2 (e.g., Allyl Amine) | Reductive Amination, Amide Coupling, etc. |

This combinatorial approach, often guided by computational analysis to ensure the resulting library has desirable "lead-like" properties, is a powerful engine for discovering novel azetidine-based compounds with specific functions. nih.govresearchgate.net

Advanced Applications of 3 Ethylazetidin 3 Ol As a Versatile Chemical Building Block

Azetidines as Core Scaffolds in Complex Heterocyclic Synthesis

Azetidines are powerful intermediates in the synthesis of more complex nitrogen-containing heterocycles. rsc.org Their utility stems largely from the considerable ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This inherent strain facilitates selective ring-opening and ring-expansion reactions that are otherwise difficult to achieve, providing pathways to larger, more elaborate heterocyclic systems.

Key synthetic strategies leveraging the azetidine (B1206935) core include:

Ring Expansion: Functionalized azetidines can be converted into larger rings such as pyrrolidines. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of specific epoxy amines can be directed to form azetidines, which can serve as precursors to other structures. nih.govfrontiersin.org

Strain-Release Reactions: The potential energy stored in the strained ring can be released to drive chemical transformations. This principle is exploited in photochemical reactions where, for example, α-aminoacetophenones undergo Norrish-Yang cyclization to form highly strained azetidinol intermediates. nih.gov These intermediates can then readily undergo ring-opening upon treatment with various reagents to yield other complex molecules, such as aminodioxolanes. nih.gov

Annulation Reactions: The azetidine ring can be used as a foundation upon which other rings are built. Multicomponent reactions involving azetidine derivatives can lead to the rapid assembly of polycyclic scaffolds.

The table below summarizes representative transformations where azetidines act as foundational scaffolds.

| Starting Material Type | Reaction Type | Product Heterocycle | Key Features |

| Substituted Azetidines | Ring Expansion | Pyrrolidines, Azepanes | Driven by strain release; often catalyzed by Lewis acids. |

| α-Aminoacetophenones | Photochemical Cyclization / Ring Opening | Dioxolanes | Proceeds via a strained azetidinol intermediate. nih.gov |

| Functionalized Azetidines | Multicomponent Reactions | Fused Polycyclic Systems | Rapid increase in molecular complexity. |

Role of the Azetidinol Motif in the Construction of Functionalized Molecules

The azetidinol motif, characterized by the presence of a hydroxyl group on the azetidine ring, as seen in 3-Ethylazetidin-3-ol (B3307948), offers distinct synthetic advantages. The hydroxyl group is not merely a passive substituent but an active participant in directing reactivity and enabling further molecular elaboration.

The strategic importance of the azetidinol motif is evident in several areas:

Functional Handle for Derivatization: The hydroxyl group serves as a convenient point for introducing new functional groups through standard reactions such as etherification, esterification, or oxidation to the corresponding azetidinone. nih.gov These transformations allow for the fine-tuning of a molecule's steric and electronic properties.

Directing Group in Ring-Opening Reactions: The position of the hydroxyl group can influence the regioselectivity of ring-opening reactions. In photochemically generated 3-phenylazetidinols, the ring readily opens upon the addition of electron-deficient ketones or boronic acids, demonstrating a controlled release of ring strain initiated by interaction with the azetidinol moiety. nih.gov

Precursor to Chiral Scaffolds: Enantiomerically pure azetidinols are valuable starting materials for the synthesis of chiral ligands and catalysts, where the stereocenter bearing the hydroxyl group can impart asymmetry in catalytic transformations.

The synthesis of azetidinols often involves multi-step sequences where the nitrogen is protected, for example, with a Boc group. The final deprotection step using a strong acid like trifluoroacetic acid (TFA) yields the azetidinol as a stable salt, ready for subsequent use. chemicalbook.com

| Feature of Azetidinol Motif | Synthetic Application | Example Transformation |

| Hydroxyl Group | Functionalization | Oxidation to form an azetidin-3-one (B1332698), a versatile synthetic intermediate. nih.gov |

| Strained Ring System | Controlled Ring Opening | Reaction with ketones to form highly substituted dioxolanes. nih.gov |

| Chiral Center | Asymmetric Synthesis | Use as a precursor for chiral ligands in metal-catalyzed reactions. |

| N-H group (as salt) | Derivatization | N-alkylation or N-acylation after neutralization. |

Applications in Scaffold-Based Drug Discovery and Development (Focus on Chemical Synthesis Aspects)

The azetidine ring is a privileged scaffold in medicinal chemistry. rsc.org Its incorporation into drug candidates can impart desirable physicochemical properties, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity. The rigid, three-dimensional nature of the azetidine ring provides a fixed orientation for substituents, which can lead to higher binding affinity with biological targets. enamine.net

From a chemical synthesis perspective, 3-Ethylazetidin-3-ol and related structures are valuable building blocks for creating libraries of compounds for drug discovery programs. enamine.net Synthetic chemists utilize these scaffolds in various ways:

Introduction of 3D-Character: Replacing planar aromatic rings or flexible alkyl chains with a rigid azetidine scaffold can significantly alter a molecule's shape and interaction with protein targets.

Vectorial Functionalization: The substituents on the azetidine ring point in well-defined spatial vectors. In a 3-substituted azetidinol, the hydroxyl group and the substituent at the 3-position (e.g., an ethyl group) create a distinct stereochemical environment that can be exploited for selective binding.

Synthesis of Bioisosteres: The azetidine motif can serve as a bioisostere for other chemical groups, helping to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

Facile Construction of Analogues: The reactivity of the azetidine nitrogen and the hydroxyl group allows for the straightforward synthesis of a diverse set of analogues for structure-activity relationship (SAR) studies. For instance, the 3-(azetidin-1-yl)propan-1-amine moiety, which can be synthesized from azetidine, is found in numerous pharmacologically active molecules. arkat-usa.org

| Synthetic Strategy | Application in Drug Discovery | Example Compound Class |

| Scaffold Hopping | Replacement of existing rings (e.g., piperidine (B6355638), pyrrolidine) with an azetidine core. | Kinase Inhibitors, GPCR Ligands |

| Fragment-Based Growth | Using a functionalized azetidine as a core fragment to build a larger molecule. | Protease Inhibitors |

| Library Synthesis | Parallel synthesis of N- and O-functionalized azetidinol derivatives. | High-Throughput Screening Libraries |

Utilization in Polymer Chemistry and Chiral Material Design

Beyond medicinal chemistry, azetidine building blocks have found important applications in materials science, particularly in polymer chemistry and the design of chiral materials.

Polymer Chemistry: Azetidines, especially N-substituted derivatives, serve as monomers for ring-opening polymerization (ROP) to produce linear polyamines. rsc.orgsemanticscholar.org Specifically, the anionic ring-opening polymerization of N-sulfonylated azetidines yields linear poly(trimethylenimine) derivatives. nih.gov This method provides excellent control over the polymer's molecular weight and results in low dispersity, features that are difficult to achieve with other methods. nih.gov The sulfonyl activating groups can be subsequently removed to afford the parent polyamine, a versatile polymer with applications in coatings, chelation, and gene delivery. rsc.org The polymerization process can be "living," allowing for the synthesis of well-defined block copolymers. nih.govresearchgate.net

Chiral Material Design: Enantiomerically pure azetidines are highly effective in asymmetric synthesis, where they are used as chiral ligands for transition metals or as organocatalysts. birmingham.ac.uk The rigid conformation of the four-membered ring is key to creating a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.

Chiral Ligands: Azetidine-derived ligands have been successfully employed in copper-catalyzed Henry reactions, achieving excellent enantioselectivity. bham.ac.uk

Organocatalysts: Chiral azetidines can act as organocatalysts for various transformations, including Michael additions and Friedel-Crafts alkylations. birmingham.ac.uk

Chiral Building Blocks: Azetidine-2-carboxylic acid is a naturally occurring chiral building block that is a structural unit in several natural products and pharmaceuticals. nih.gov Synthetic methods are continuously being developed to access a wider range of such chiral azetidine derivatives. nih.gov

| Application Area | Specific Use | Key Outcome |

| Polymer Chemistry | Anionic Ring-Opening Polymerization (AROP) of N-sulfonylazetidines | Linear poly(trimethylenimine) with controlled molecular weight. nih.gov |

| Polymer Chemistry | Cationic Ring-Opening Polymerization (CROP) | Branched or linear polyamines. rsc.orgresearchgate.net |

| Asymmetric Synthesis | Chiral Ligands for Metal Catalysis | High enantioselectivity in C-C bond-forming reactions. bham.ac.uk |

| Asymmetric Synthesis | Chiral Organocatalysts | Stereocontrolled synthesis of complex molecules. birmingham.ac.uk |

Mechanistic Investigations and Computational Studies of 3 Ethylazetidin 3 Ol Chemistry

Elucidation of Reaction Mechanisms in Azetidine (B1206935) Formation and Functionalization

The formation of 3-ethylazetidin-3-ol (B3307948) typically involves the nucleophilic addition of an ethyl group to a suitable azetidin-3-one (B1332698) precursor. A common method for this transformation is the Grignard reaction, where ethylmagnesium halide is reacted with an N-protected azetidin-3-one. The generally accepted mechanism for the Grignard reaction with ketones proceeds through a nucleophilic addition to the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.combyjus.com The reaction is thought to involve the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the attack of the ethyl nucleophile. byjus.com

The reaction can be conceptualized in the following steps:

Coordination: The Lewis acidic magnesium center of the Grignard reagent coordinates to the carbonyl oxygen of the azetidin-3-one.

Nucleophilic Attack: The ethyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and breaking the carbon-oxygen pi bond. This results in a magnesium alkoxide intermediate.

Protonation: Subsequent acidic workup protonates the alkoxide to yield the final 3-ethylazetidin-3-ol.

Functionalization of the azetidine ring, particularly at the nitrogen atom, can be achieved through various methods, including alkylation or acylation, after deprotection if necessary. nih.govnih.gov The reactivity of the azetidine ring is significantly influenced by its inherent ring strain, which can drive ring-opening reactions under certain conditions. rsc.orgnih.gov For instance, acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines. nih.gov

Computational Modeling of Azetidine Ring Dynamics and Energetics

Computational modeling provides valuable insights into the conformational dynamics and energetics of the azetidine ring in 3-ethylazetidin-3-ol. The four-membered azetidine ring is not planar and exhibits a puckered conformation. nih.govrsc.org The degree of puckering is influenced by the nature and position of substituents on the ring.

The ring strain of azetidines is a critical factor governing their reactivity. rsc.org Computational models can quantify this strain energy, which is higher than that of five- and six-membered rings but lower than that of three-membered aziridines. This intermediate ring strain contributes to both the stability and the unique reactivity of azetidines. rsc.org

| Compound | Ring Strain (kcal/mol) | Puckering Angle (°) | Methodology |

|---|---|---|---|

| Azetidine | ~25.8 | 37 | Electron Diffraction |

| N-Acetyl-azetidine-N'-methylamide | - | Variable | ab initio HF/DFT |

Density Functional Theory (DFT) Applications in Predicting Reaction Outcomes and Stereoselectivity

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and predicting the outcomes of organic reactions, including those involving azetidines. frontiersin.org DFT calculations can be used to model transition states and reaction intermediates, providing a detailed picture of the reaction pathway and allowing for the determination of activation energies.

In the context of the synthesis of 3-ethylazetidin-3-ol via a Grignard reaction with an azetidin-3-one, DFT can be used to study the facial selectivity of the nucleophilic attack. The stereochemical outcome of the reaction is determined by the relative energies of the transition states leading to the different stereoisomers. Factors such as steric hindrance and orbital interactions play a crucial role in determining which face of the carbonyl group is more accessible to the incoming nucleophile. nih.gov

DFT studies on related systems, such as the nucleophilic addition to cyclic ketones, have shown that the facial selectivity can be quantitatively explained by considering both steric and orbital factors. nih.gov These computational approaches can prescreen different reaction conditions and substrates to predict which will lead to the desired stereochemical outcome, thus guiding experimental efforts. sciencedaily.com

| Nucleophile | Dominant Factor | Computational Method |

|---|---|---|

| BH3 | Orbital Effect | Gaussian Cube Files |

| LiAlH4 | Orbital Effect | Gaussian Cube Files |

| MeLi | Steric Effect | Gaussian Cube Files |

| MeMgI | Steric Effect | Gaussian Cube Files |

Computational Validation of Novel Synthetic Pathways and Molecular Properties

Computational chemistry plays a crucial role in the validation of novel synthetic pathways and the prediction of molecular properties for new compounds like 3-ethylazetidin-3-ol. Before a synthetic route is attempted in the laboratory, computational methods can be used to assess its feasibility by calculating the thermodynamics and kinetics of the proposed reaction steps. This in silico approach can save significant time and resources by identifying potential challenges and unpromising routes early in the process. sciencedaily.com

Once a molecule is synthesized, computational methods can be used to predict a wide range of its properties, including its conformational preferences, electronic structure, and reactivity. For 3-ethylazetidin-3-ol, computational tools can predict properties such as its pKa, dipole moment, and spectral characteristics (e.g., NMR chemical shifts), which can aid in its characterization. mdpi.comekb.eg

Furthermore, computational models can be used to understand the interactions of 3-ethylazetidin-3-ol with other molecules, which is particularly relevant in the context of its trifluoroacetic acid salt, where ion pairing and hydrogen bonding interactions are significant. These computational insights are invaluable for the rational design of new molecules with desired properties and for understanding their behavior at a molecular level.

Future Perspectives and Emerging Directions in 3 Ethylazetidin 3 Ol Research

Development of Novel and Green Synthetic Methodologies for Azetidinols

The development of efficient and environmentally benign methods for the synthesis of azetidinols is a primary area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches are increasingly focused on sustainability and efficiency.

Photocatalysis , for instance, has emerged as a powerful tool for the construction of strained ring systems. Visible-light-mediated photocatalysis enables the synthesis of highly functionalized azetidines under mild conditions. These methods often utilize readily available precursors and proceed with high stereoselectivity. Future work will likely focus on expanding the substrate scope of these reactions to include a wider variety of substituted azetidinols, including 3-ethyl derivatives.

Another promising avenue is the use of lanthanide catalysts . For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, even in the presence of sensitive functional groups. This method offers a novel and efficient route to functionalized azetidinols.

The principles of green chemistry are also being integrated into azetidinol synthesis. This includes the use of greener solvents, developing atom-economical reactions, and minimizing waste generation. The development of one-pot or tandem reactions that reduce the number of purification steps is also a key goal.

| Synthetic Methodology | Key Features | Potential Advantages for 3-Ethylazetidin-3-ol (B3307948) Synthesis |

| Visible-Light Photocatalysis | Mild reaction conditions, high stereoselectivity, use of readily available precursors. | Access to novel derivatives under sustainable conditions. |

| Lanthanide Catalysis | High yields, tolerance of sensitive functional groups, regioselective. | Efficient synthesis from epoxy amine precursors. |

| Green Chemistry Approaches | Use of eco-friendly solvents, atom economy, waste reduction. | Environmentally benign and sustainable production. |

Unexplored Reactivity Pathways and Functionalization Strategies

The inherent ring strain of the azetidine (B1206935) core in 3-Ethylazetidin-3-ol dictates its reactivity, making it a versatile intermediate for further chemical transformations. Future research will undoubtedly delve into previously unexplored reactivity pathways and develop novel functionalization strategies.

A significant area of exploration is the ring-opening reactions of azetidinols . The strain within the four-membered ring can be harnessed to drive reactions that lead to more complex molecular architectures. For example, photogenerated 3-phenylazetidinols have been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, leading to the synthesis of highly substituted dioxolanes. Investigating similar strain-release strategies with 3-Ethylazetidin-3-ol could unlock new synthetic possibilities.

The regioselectivity of these ring-opening reactions is a critical aspect that warrants further investigation. The substituents on the azetidine ring play a crucial role in directing the outcome of these reactions, with electronic and steric effects being key determinants. A deeper understanding of these factors will enable more precise control over the synthesis of desired products.

Furthermore, the development of methods for the direct C-H functionalization of the azetidine ring is a highly sought-after goal. This would allow for the introduction of new functional groups at various positions on the ring without the need for pre-functionalized substrates, thereby streamlining synthetic routes.

| Reactivity Pathway | Description | Potential Applications for 3-Ethylazetidin-3-ol |

| Strain-Release Ring Opening | Utilizing the inherent ring strain to drive reactions and form more complex molecules. | Synthesis of novel scaffolds for drug discovery and materials science. |

| Regioselective Functionalization | Controlling the position of new functional groups added to the azetidine ring. | Creation of a diverse library of 3-Ethylazetidin-3-ol derivatives with tailored properties. |

| Direct C-H Functionalization | Introducing new functional groups by directly activating C-H bonds on the azetidine ring. | More efficient and atom-economical synthesis of complex azetidinol derivatives. |

Advancements in Asymmetric Synthesis and Chiral Resolution for Azetidine Systems

The stereochemistry of 3-Ethylazetidin-3-ol is crucial for its potential biological activity. Therefore, the development of efficient methods for the asymmetric synthesis and chiral resolution of azetidine systems is of paramount importance.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral heterocycles. Chiral organocatalysts can facilitate the formation of azetidine rings with high levels of stereocontrol. Future research will likely focus on the design of new and more efficient organocatalysts specifically tailored for the synthesis of 3-substituted azetidin-3-ols.

Another important approach is the use of chiral ligands in metal-catalyzed reactions. Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric transformations. The development of new chiral ligands based on the 3-Ethylazetidin-3-ol scaffold could lead to novel catalytic systems with unique reactivity and selectivity.

In addition to asymmetric synthesis, chiral resolution techniques remain a valuable tool for obtaining enantiomerically pure compounds. Established methods, such as the use of chiral resolving agents like D- or L-tyrosine hydrazide for the resolution of azetidine-2-carboxylic acid, can be adapted for the separation of enantiomers of 3-Ethylazetidin-3-ol.

| Approach | Methodology | Relevance to 3-Ethylazetidin-3-ol |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective reactions. | Direct synthesis of enantiomerically pure 3-Ethylazetidin-3-ol. |

| Chiral Ligand Synthesis | Preparation of chiral ligands for metal-catalyzed asymmetric reactions. | Development of novel catalysts for the synthesis of chiral azetidinols. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | A practical method for obtaining optically pure 3-Ethylazetidin-3-ol. |

Integration with Flow Chemistry, Automation, and High-Throughput Synthesis

The integration of modern technologies such as flow chemistry, automation, and high-throughput synthesis is set to revolutionize the research and development of azetidinol-based compounds.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the ability to perform reactions that are difficult or dangerous to scale up in batch. The continuous flow synthesis of azetidines has already been demonstrated, and applying this technology to the synthesis of 3-Ethylazetidin-3-ol could lead to more efficient and scalable production processes.

Automation and high-throughput synthesis platforms can accelerate the discovery of new azetidinol derivatives with desired properties. By automating the synthesis and screening of large libraries of compounds, researchers can rapidly identify lead candidates for further development in areas such as drug discovery and materials science.

These technologies not only enhance the efficiency of synthesis but also enable the exploration of a much larger chemical space, increasing the probability of discovering novel compounds with valuable applications.

| Technology | Key Benefits | Impact on 3-Ethylazetidin-3-ol Research |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | More efficient and safer production of 3-Ethylazetidin-3-ol and its derivatives. |

| Automation | Increased throughput, reduced manual error, parallel synthesis. | Rapid synthesis of compound libraries for screening. |

| High-Throughput Synthesis | Miniaturized and parallel synthesis of large numbers of compounds. | Accelerated discovery of new azetidinols with desired properties. |

Interdisciplinary Exploration of Azetidinol Chemistry in Catalysis and Materials Science

The unique properties of the azetidine ring suggest that 3-Ethylazetidin-3-ol and related compounds could find applications beyond their traditional role as pharmaceutical building blocks. An interdisciplinary approach will be key to unlocking their full potential in fields such as catalysis and materials science.

In catalysis , chiral azetidines have already shown promise as ligands in asymmetric catalysis and as organocatalysts. The rigid and well-defined structure of the azetidine ring can impart high levels of stereocontrol in catalytic reactions. Future research could explore the use of 3-Ethylazetidin-3-ol derivatives as novel ligands for a variety of metal-catalyzed transformations. Furthermore, the corresponding azetidinium salts could be investigated as organocatalysts for various organic reactions.

In materials science , the incorporation of the azetidine motif into polymers could lead to materials with novel properties. The ring strain of the azetidine can be exploited in ring-opening polymerization to produce polyamines. Azetidinium-based polymers have also been investigated for their antimicrobial properties. Additionally, azetidinium salts have been explored as components of ionic liquids , which have a wide range of applications as solvents and electrolytes. The specific properties of 3-Ethylazetidin-3-ol could be leveraged to design new polymers and ionic liquids with tailored functionalities.

| Field | Potential Application | Research Direction |

| Asymmetric Catalysis | Chiral ligands for metal catalysts. | Synthesis of novel 3-Ethylazetidin-3-ol-based ligands and evaluation of their catalytic performance. |

| Organocatalysis | Chiral azetidinium salts as catalysts. | Investigation of the catalytic activity of 3-Ethylazetidin-3-ol-derived salts in asymmetric transformations. |

| Polymer Chemistry | Monomers for ring-opening polymerization. | Synthesis and characterization of polymers derived from 3-Ethylazetidin-3-ol. |

| Materials Science | Components of ionic liquids. | Design and synthesis of novel ionic liquids incorporating the 3-Ethylazetidin-3-ol scaffold. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-ethylazetidin-3-ol, and how can trifluoroacetic acid (TFA) be utilized as a catalyst or solvent in such reactions?

- Methodology : 3-Ethylazetidin-3-ol can be synthesized via ring-opening or cyclization reactions of azetidine precursors. TFA is often employed as a Brønsted acid catalyst due to its strong acidity (pKa ~0.23), which facilitates protonation of intermediates, such as in the cleavage of ester bonds during peptide synthesis . For example, TFA’s role in stabilizing carbocation intermediates can enhance reaction yields in heterocyclic ring formation. Ensure stoichiometric control to avoid over-acidification, which may lead to side reactions.

Q. How can researchers characterize the interaction of TFA with azetidine derivatives like 3-ethylazetidin-3-ol using spectroscopic techniques?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to monitor protonation states and hydrogen bonding. TFA’s trifluoromethyl group provides distinct ¹⁹F NMR signals (δ ~ -75 ppm) for tracking interactions . Infrared (FT-IR) spectroscopy can identify shifts in carbonyl stretching frequencies (e.g., TFA’s C=O at ~1780 cm⁻¹) when coordinating with azetidine derivatives . X-ray crystallography is recommended for structural elucidation of complexes, as demonstrated in uranium-TFA coordination studies .

Q. What precautions are necessary when handling TFA in azetidine-related reactions due to its corrosive and hygroscopic nature?

- Methodology : Store TFA in airtight, amber glass containers under inert gas (e.g., argon) to prevent moisture absorption and degradation . Use corrosion-resistant equipment (e.g., PTFE-lined stirrers) and conduct reactions in fume hoods to mitigate inhalation risks. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does TFA’s chaotropic effect influence the chromatographic separation of azetidine derivatives, and how can this be optimized for analytical workflows?

- Methodology : TFA acts as a chaotropic agent in reverse-phase HPLC by ion-pairing with basic analytes, improving peak resolution. Use a Box-Behnken experimental design to optimize factors like TFA concentration (0.1–0.3% v/v), retention factor (k), and column temperature . For example, in a study on risperidone impurities, TFA at 0.1% reduced peak tailing by 40% compared to perchloric acid . Validate methods using robustness testing (e.g., ±10% variation in mobile phase pH).

Q. What mechanistic insights explain TFA’s role in radical cyclization reactions involving azetidine scaffolds?

- Methodology : TFA’s high dielectric constant and ability to stabilize carbocation intermediates enhance radical chain propagation. In atom transfer radical cyclization (ATRC), TFA coordinates with metal catalysts (e.g., Cu(I)) to modulate redox potentials, as shown in annulation reactions yielding bicyclic products . Use electron paramagnetic resonance (EPR) to detect radical intermediates and DFT calculations to model transition states.

Q. How do environmental factors, such as pH and UV radiation, affect the degradation of TFA in aqueous systems, and what are the implications for laboratory waste management?

- Methodology : TFA’s environmental persistence is linked to its resistance to hydrolysis (half-life >100 years at pH 7). Monitor degradation under UV light (254 nm) using ion chromatography to quantify fluoride release . Henry’s Law constants (e.g., 1.2 × 10³ M/atm at 25°C) predict atmospheric partitioning . Implement advanced oxidation processes (AOPs) like ozonation for lab-scale TFA degradation .

Q. What experimental strategies resolve contradictions in TFA’s solvent effects on emission spectroscopy of metal complexes?

- Methodology : Conflicting reports on TFA’s role in enhancing/decreasing luminescence can be addressed by controlling hydration states. For uranyl-TFA-DMSO complexes, dehydration via TFA increases emission intensity by 150× compared to aqueous systems . Use time-resolved fluorescence to correlate solvent polarity with excited-state lifetimes.

Methodological Challenges and Solutions

Q. How can researchers mitigate TFA’s interference in mass spectrometry (MS) analyses of azetidine derivatives?

- Methodology : TFA adducts ([M+TFA-H]⁻) complicate MS interpretation. Employ post-column ion suppression with 0.1% acetic acid to displace TFA ions . Alternatively, use LC-MS-grade TFA (≥99.995% purity) to reduce background noise .

Q. What statistical approaches are effective in analyzing multifactor interactions in TFA-mediated reactions (e.g., electrospinning of polymer composites)?

- Methodology : Apply a Box-Behnken design to evaluate factors like TFA concentration, voltage, and solvent ratio. For polyethylene terephthalate nanofibers, a dichloromethane:TFA (80:20) system minimized fiber diameter variability (150–500 nm) with ANOVA confirming voltage as the only significant factor (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.